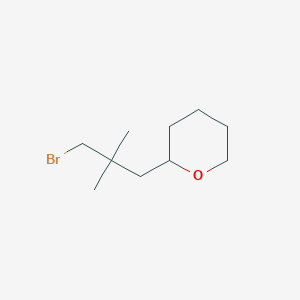
2-(3-Bromo-2,2-dimethylpropyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2,2-dimethylpropyl)oxane is an organic compound with the molecular formula C10H19BrO It is a brominated oxane derivative, characterized by the presence of a bromine atom attached to a dimethylpropyl group, which is further connected to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)oxane typically involves the bromination of 2,2-dimethyl-1-propanol followed by cyclization to form the oxane ring. One common method includes the following steps:
Bromination: 2,2-dimethyl-1-propanol is reacted with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form 3-bromo-2,2-dimethylpropanol.
Cyclization: The brominated intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide (NaOH), to form the oxane ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-), to form different derivatives.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as propene, in the presence of a strong base like potassium hydroxide (KOH).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Concentrated solutions of sodium or potassium hydroxide in ethanol, heated under reflux.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of hydroxylated derivatives.
Elimination: Formation of alkenes such as propene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-(3-Bromo-2,2-dimethylpropyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)oxane depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparaison Avec Des Composés Similaires
2-(3-Bromo-2,2-dimethylpropyl)oxane can be compared with other brominated oxane derivatives and similar compounds:
2-Bromo-2-methylpropane: A simpler brominated compound with similar reactivity.
2-(3-Chloro-2,2-dimethylpropyl)oxane: A chlorinated analog with different reactivity and properties.
2-(3-Iodo-2,2-dimethylpropyl)oxane: An iodinated analog with distinct chemical behavior.
The uniqueness of this compound lies in its specific bromine substitution and the resulting chemical properties, which make it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H19BrO |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
2-(3-bromo-2,2-dimethylpropyl)oxane |
InChI |
InChI=1S/C10H19BrO/c1-10(2,8-11)7-9-5-3-4-6-12-9/h9H,3-8H2,1-2H3 |
Clé InChI |
HDAUECOCEBREAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1CCCCO1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane](/img/structure/B13592417.png)
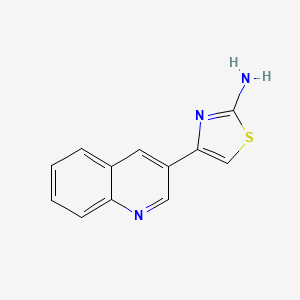
![Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate](/img/structure/B13592430.png)


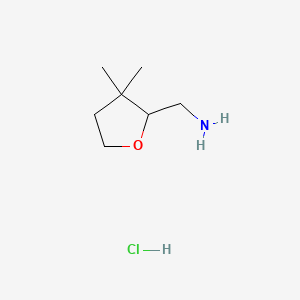
![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)
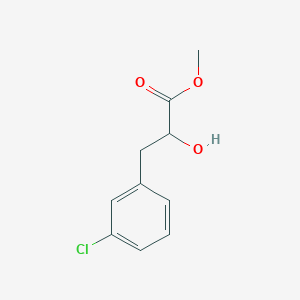

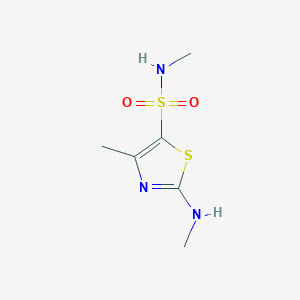
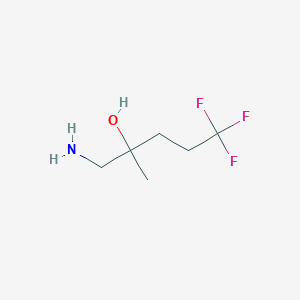
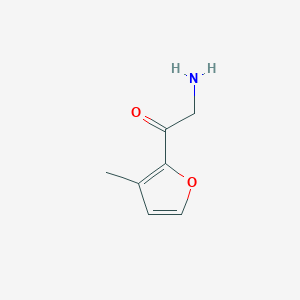
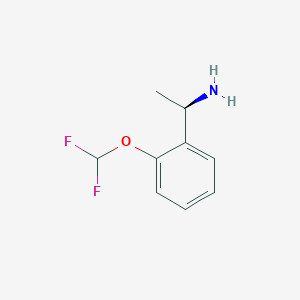
![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)
